molecular formula C23H22N4O4 B11594683 (2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11594683
M. Wt: 418.4 g/mol
InChI Key: KFLLWGLGFUUBOX-SAPNQHFASA-N
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Description

(2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: is a complex organic compound with a unique structure that includes a cyano group, a methoxypropyl group, and a pyrido[1,2-a]pyrimidin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin-3-yl core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: This is often done via a nucleophilic substitution reaction.

    Attachment of the methoxypropyl group: This step may involve an alkylation reaction.

    Formation of the final product: The final step involves coupling the intermediate compounds under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The aromatic ring in the pyrido[1,2-a]pyrimidin-3-yl moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the methoxypropyl group can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the cyano group results in the formation of primary amines.

    Substitution: Substitution reactions on the aromatic ring can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities. Its structure suggests that it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide could be explored for its potential therapeutic effects. Its interactions with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]pyrimidin-3-yl moiety are likely to play key roles in its binding to biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its complex structure, which allows for a wide range of chemical reactions and potential applications. Its unique combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

(E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C23H22N4O4/c1-16-7-5-8-18(13-16)31-22-19(23(29)27-11-4-3-9-20(27)26-22)14-17(15-24)21(28)25-10-6-12-30-2/h3-5,7-9,11,13-14H,6,10,12H2,1-2H3,(H,25,28)/b17-14+

InChI Key

KFLLWGLGFUUBOX-SAPNQHFASA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCCOC

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCCCOC

Origin of Product

United States

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